molecular formula C11H9NO3 B1309432 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS No. 21298-80-6

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No. B1309432
M. Wt: 203.19 g/mol
InChI Key: UXVHMJOEWPQFFT-UHFFFAOYSA-N
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Patent
US04983607

Procedure details

150 g (0.57 mol) of 3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid are poured in small portions while stirring into 500 ml of 95-97% sulphuric acid, and the reaction medium is then heated to 100° C. for 2 h. After being cooled, this solution is poured into a mixture of 1 kg of ice and 500 ml of water while stirring. The solid thereby obtained is drained. It is washed with 3 times 100 ml of water and dried for 8 h at 60° C. 60.5 g (52%) of 2-oxo-1,2-dihydro-4-quinolineacetic acid, melting point 213°-215° C., are obtained.
Name
3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5]([CH2:10][C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:6][C:7]([OH:9])=[O:8])(=O)C.S(=O)(=O)(O)O>O>[O:19]=[C:11]1[CH:10]=[C:5]([CH2:6][C:7]([OH:9])=[O:8])[C:14]2[C:13](=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH:12]1

Inputs

Step One
Name
3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)OC(=CC(=O)O)CC(NC1=CC=CC=C1)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
The solid thereby obtained
WASH
Type
WASH
Details
It is washed with 3 times 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried for 8 h at 60° C
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C(=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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